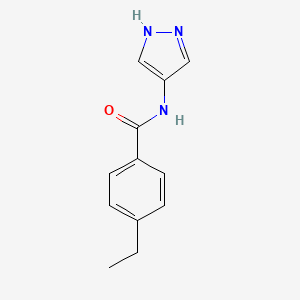
2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, commonly known as TAK-659, is a small molecule drug that belongs to the class of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the signaling pathway of B cells, which are a type of white blood cells that produce antibodies to fight infections. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 works by inhibiting the activity of 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, which is a key component of the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B cells, and aberrant BCR signaling has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of this compound by TAK-659 leads to decreased activation and proliferation of B cells, which in turn leads to decreased production of antibodies and cytokines. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies such as CLL and DLBCL.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone inhibition, as well as its favorable pharmacokinetic properties. However, TAK-659 also has some limitations, including its relatively short half-life and the potential for off-target effects.
未来方向
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 for the treatment of cancer and autoimmune disorders. Another area of focus is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and asthma. Additionally, there is ongoing research on the optimization of the synthesis and pharmacokinetic properties of TAK-659 to improve its efficacy and safety.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with 1,2,5-trimethylpyrrole to form 2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanol. This intermediate is then converted to TAK-659 through a series of reactions involving esterification, dehydration, and oxidation.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also been shown to be effective in suppressing the activity of B cells in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12(2)15-6-8-16(9-7-15)21-11-18(20)17-10-13(3)19(5)14(17)4/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILNXFOFRWPTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
